Product packaging for 4-(Pyrrolidin-2-yl)phenol(Cat. No.:CAS No. 7167-71-7)

4-(Pyrrolidin-2-yl)phenol

Cat. No.: B2922312
CAS No.: 7167-71-7
M. Wt: 163.22
InChI Key: NIVJZQZGIBLJNB-UHFFFAOYSA-N
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Description

Significance of Pyrrolidine (B122466) and Phenol (B47542) Scaffolds in Modern Chemical Research

Both pyrrolidine and phenol moieties are independently recognized as "privileged structures" in drug discovery, appearing frequently in natural products and synthetic bioactive compounds. nih.govnsf.gov

The pyrrolidine scaffold , a five-membered saturated nitrogen heterocycle, is a key component in a multitude of biologically active molecules, including 37 drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov Its value in medicinal chemistry is derived from several key attributes. The non-planar, sp³-hybridized nature of the ring allows for a greater exploration of three-dimensional (3D) chemical space compared to flat, aromatic systems. nih.govresearchgate.net This "pseudorotation" phenomenon contributes to the molecule's stereochemistry, which is crucial for selective interactions with biological targets like proteins and enzymes. nih.govresearchgate.net The stereogenicity of the carbon atoms in the pyrrolidine ring means that different stereoisomers can exhibit vastly different biological profiles. nih.govnih.gov Furthermore, the pyrrolidine nucleus is a common feature in natural alkaloids and has been incorporated into drugs for a wide range of diseases, including cancer, central nervous system disorders, and inflammatory conditions. nih.govnih.gov

The phenol scaffold is another recurring and significant motif in pharmaceuticals, with 371 FDA-approved drugs containing either a phenol or a phenolic ether fragment. nsf.gov Phenolic compounds are abundant in nature and are present in essential molecules within the human body, such as the amino acid tyrosine. nsf.gov The hydroxyl group of the phenol is a key functional feature, capable of acting as a hydrogen bond donor, which facilitates critical interactions with biological targets. cymitquimica.com Phenols are widely recognized for their antioxidant properties, which are instrumental in mitigating oxidative stress, a contributing factor to numerous diseases. uobaghdad.edu.iqnih.gov Their versatile structure serves as a foundational component for developing therapeutics for cancer, inflammation, and infections. nsf.govuobaghdad.edu.iq

ScaffoldKey Features in Chemical Research
Pyrrolidine Saturated, non-planar ring structure enhances 3D-pharmacophore exploration. nih.govresearchgate.net
Contributes to molecular stereochemistry, allowing for target selectivity. nih.govnih.gov
Foundational core in numerous natural products and FDA-approved drugs. nih.gov
Phenol Aromatic ring with a hydroxyl group capable of hydrogen bonding. cymitquimica.com
Exhibits significant antioxidant properties. uobaghdad.edu.iqnih.gov
A recurring structural motif in a large number of pharmaceuticals. nsf.gov

Overview of "4-(Pyrrolidin-2-yl)phenol" in Contemporary Chemical Literature

Direct and extensive research on the specific compound "this compound" is limited in publicly available scientific literature, where it is more commonly listed as a chemical intermediate or a building block for the synthesis of more complex molecules. shachemlin.com However, significant insights can be drawn from studies on structurally related analogues, which highlight the potential biological activities of the pyrrolidinyl-phenol core.

Research into compounds where the pyrrolidine and phenol rings are linked differently or have additional functional groups has yielded promising results. For instance, derivatives of 4-(Pyrrolidin-1-yl)phenol , where the phenol is attached to the nitrogen of the pyrrolidine ring, have been investigated for their potential therapeutic applications. Studies have indicated that certain analogues of this compound exhibit cytotoxic effects against breast (MCF7) and colon (HCT116) cancer cell lines and possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Another closely related compound, 4-(Pyrrolidine-2,5-dione-1-yl)phenol , has been synthesized and evaluated for its biological activities. researchgate.net This derivative, which contains a dione (B5365651) functional group on the pyrrolidine ring, demonstrated significant anti-inflammatory activity in research models. researchgate.net Furthermore, it has been identified as a fragment within a larger molecule that shows micromolar inhibitory activity against colon cancer cell lines HT-29 and HCT-116. researchgate.net The synthesis of this compound was achieved by reacting 4-aminophenol (B1666318) with succinic anhydride (B1165640) in glacial acetic acid. researchgate.net

Studies on a broader class of 2-arylpyrrolidine derivatives have also revealed potent biological activity. A library of novel 2-(het)arylpyrrolidine-1-carboxamides showed notable in vitro anti-cancer activity, with some compounds being twice as active as the reference drug tamoxifen (B1202) against M-Hela tumor cells. nih.gov

Compound/Derivative ClassReported Synthesis HighlightKey Research Findings
4-(Pyrrolidin-1-yl)phenol Derivatives Synthesized via nucleophilic substitution between 4-chlorophenol (B41353) and pyrrolidine. Showed cytotoxic effects on MCF7 and HCT116 cancer cells and anti-inflammatory properties.
4-(Pyrrolidine-2,5-dione-1-yl)phenol Prepared from 4-aminophenol and succinic anhydride. researchgate.netExhibited significant anti-inflammatory activity and is a fragment of a potent anti-cancer molecule. researchgate.net
2-Arylpyrrolidine-1-carboxamides Modular approach via intramolecular cyclization of N-(4,4-diethoxybutyl)ureas. nih.govDemonstrated potent in vitro and in vivo anti-cancer activity. nih.gov

Research Trajectory and Future Perspectives for the Pyrrolidinyl-Phenol Core

The convergence of the pyrrolidine and phenol scaffolds into a single molecular entity presents a compelling strategy for the development of novel therapeutic agents. The future research trajectory for the pyrrolidinyl-phenol core is likely to be driven by several key trends in drug discovery.

A primary avenue of future research will involve the synthesis and evaluation of new derivatives . Modifying the core structure of this compound by introducing various substituents on either the pyrrolidine or the phenol ring could lead to the discovery of compounds with enhanced potency and selectivity for specific biological targets. researchgate.net This approach of creating compound libraries for high-throughput screening remains a fundamental process in identifying new drug candidates. researchgate.net

The use of computational and in silico methods is becoming increasingly integral to drug design. nih.gov Techniques such as molecular docking can predict how different pyrrolidinyl-phenol derivatives might bind to target proteins, helping to prioritize which compounds to synthesize and test. nih.gov This computational-first approach can significantly accelerate the discovery process and reduce costs. nih.gov

Furthermore, the prodrug approach represents a sophisticated strategy to overcome challenges related to a drug's pharmacokinetic properties. mdpi.com Designing a pyrrolidinyl-phenol derivative as a prodrug could improve its absorption, distribution, metabolism, and excretion (ADME) profile. The number of prodrugs entering clinical trials has been increasing, highlighting the value of this strategy in modern pharmaceutical development. mdpi.com

Given the anticancer and anti-inflammatory activities observed in closely related analogues, future research on the pyrrolidinyl-phenol core will likely focus on these therapeutic areas. researchgate.netnih.gov The inherent properties of the pyrrolidine and phenol scaffolds suggest that novel derivatives could be promising candidates for development as anticancer, anti-inflammatory, or neuroprotective agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO B2922312 4-(Pyrrolidin-2-yl)phenol CAS No. 7167-71-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyrrolidin-2-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-9-5-3-8(4-6-9)10-2-1-7-11-10/h3-6,10-12H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVJZQZGIBLJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Pyrrolidin 2 Yl Phenol and Analogues

Retrosynthetic Analysis Approaches for the Pyrrolidinyl-Phenol Framework

Retrosynthetic analysis of 4-(pyrrolidin-2-yl)phenol reveals several key bond disconnections that form the basis of its synthetic design. The most logical disconnection is the C-C bond between the phenyl and pyrrolidine (B122466) rings. This leads to a protected or activated pyrrolidine precursor and a phenol (B47542) or anisole derivative. Another approach involves the disconnection of the C-N and C-C bonds within the pyrrolidine ring itself, suggesting a cyclization strategy from an acyclic amino ketone or amino alcohol precursor. This latter approach is particularly amenable to asymmetric synthesis, where the stereochemistry can be set in the acyclic precursor before ring formation.

Classical Synthetic Routes to Substituted Pyrrolidines and Phenols

Traditional methods for synthesizing the this compound framework have relied on robust and well-established chemical transformations. These routes typically involve the separate synthesis of the pyrrolidine and phenol components, followed by their coupling.

Ring Construction Strategies for the Pyrrolidine Moiety

The construction of the pyrrolidine ring is a cornerstone of this synthetic challenge. A variety of classical methods have been developed to achieve this. One common approach is the cyclization of 1,4-bifunctional compounds, such as 4-amino-1-butanols or 1,4-dihaloalkanes, with an appropriate amine. Another widely used strategy is the reduction of pyrroles or pyrrolidinones. For instance, N-substituted pyrrolidin-2-ones can be reduced to the corresponding pyrrolidines using powerful reducing agents like lithium aluminum hydride.

The Paal-Knorr synthesis, involving the reaction of a 1,4-dicarbonyl compound with a primary amine, is another fundamental method for constructing the pyrrolidine ring. Additionally, the amino acids proline and hydroxyproline serve as excellent chiral starting materials for the synthesis of enantiomerically pure substituted pyrrolidines. nih.govnih.gov The inherent chirality of these natural products can be leveraged to produce stereochemically defined pyrrolidine derivatives. nih.govnih.gov 1,3-dipolar cycloaddition reactions between an azomethine ylide and an alkene also provide a powerful route to functionalized pyrrolidines. nih.gov

Phenol Functionalization and Coupling Reactions

The phenol moiety can be introduced before or after the formation of the pyrrolidine ring. A common strategy involves the use of a protected phenol, such as anisole (methoxybenzene), which can be coupled with a suitable pyrrolidine precursor. Friedel-Crafts acylation or alkylation reactions can be employed to attach the pyrrolidine ring or a precursor to the aromatic ring, although these methods can sometimes suffer from issues with regioselectivity.

Alternatively, cross-coupling reactions, such as the Suzuki or Negishi coupling, can be utilized to form the C-C bond between a halogenated phenol derivative and an organometallic pyrrolidine species. More direct methods involve the reaction of 3-arylidene-1-pyrrolines with phenols to yield 2-arylpyrrolidines under mild conditions. researchgate.net Oxidative phenol coupling is another key reaction in the biosynthesis of many natural products and can be achieved using various reagents, although controlling regioselectivity can be challenging. rsc.orgrsc.org

Modern Catalytic Approaches in Synthesis

Contemporary synthetic efforts have shifted towards more efficient and selective catalytic methods. These approaches offer advantages in terms of atom economy, reduced waste, and, most importantly, the ability to control stereochemistry.

Enantioselective and Diastereoselective Synthetic Pathways

The pyrrolidine ring in this compound contains a stereocenter at the C2 position, making the development of enantioselective and diastereoselective synthetic routes a major focus of modern research. These methods aim to produce a single desired stereoisomer, which is often crucial for biological activity.

Asymmetric Catalysis for Pyrrolidine Stereochemistry

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral pyrrolidines. researchgate.netnih.govnih.gov This can be achieved through several strategies:

Catalytic Asymmetric Hydrogenation: The asymmetric hydrogenation of cyclic imines or enamines using chiral transition metal catalysts (e.g., iridium or rhodium complexes with chiral ligands) can produce highly enantioenriched pyrrolidines. thieme-connect.com

Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, have been extensively used to catalyze asymmetric reactions that form the pyrrolidine ring. nih.gov For example, organocatalyzed Michael additions to α,β-unsaturated aldehydes or ketones can generate chiral intermediates that are then cyclized to form substituted pyrrolidines with high enantioselectivity. researchgate.net

Biocatalysis: Enzymes, such as transaminases, are increasingly being used for the asymmetric synthesis of chiral amines and heterocycles. nih.govacs.orgresearchgate.netnih.gov Transaminases can catalyze the stereoselective amination of ω-chloroketones, which then undergo spontaneous cyclization to afford chiral 2-substituted pyrrolidines with excellent enantiomeric excess. nih.govacs.orgresearchgate.netnih.gov This biocatalytic approach offers a green and highly selective alternative to traditional chemical methods. nih.govacs.orgresearchgate.netnih.gov

Below is a data table summarizing the yields and enantiomeric excess of various 2-arylpyrrolidines synthesized using a biocatalytic approach with transaminases.

EntrySubstrateProductEnzymeYield (%)Enantiomeric Excess (%)
14-chloro-1-phenylbutan-1-one2-phenylpyrrolidineATA-117-Rd670>99.5 (S)
24-chloro-1-(4-methoxyphenyl)butan-1-one2-(4-methoxyphenyl)pyrrolidinePjSTA-R6-885>99.5 (R)
34-chloro-1-(4-chlorophenyl)butan-1-one2-(4-chlorophenyl)pyrrolidineATA-117-Rd690>99.5 (S)
44-chloro-1-(p-tolyl)butan-1-one2-(p-tolyl)pyrrolidinePjSTA-R6-878>99.5 (R)

Data adapted from recent studies on biocatalytic synthesis of 2-substituted pyrrolidines. acs.org

Another innovative approach is the copper-catalyzed intermolecular carboamination of vinylarenes, which provides a direct route to 2-arylpyrrolidines from readily available starting materials. nih.govorganic-chemistry.org This method has been shown to be effective for a range of substituted styrenes and dienes. nih.gov

The following table presents results from a copper-catalyzed synthesis of 2-arylpyrrolidines.

EntryVinylareneCatalystOxidantYield (%)
1StyreneCu(phen)₂MnO₂75
24-MethoxystyreneCu(phen)₂MnO₂82
34-ChlorostyreneCu(phen)₂MnO₂68
44-TrifluoromethylstyreneCu(phen)₂MnO₂55

Data derived from studies on copper-catalyzed carboamination reactions. nih.gov

These modern catalytic methods represent the state-of-the-art in the synthesis of this compound and its analogues, offering efficient and highly selective pathways to these important compounds.

Chiral Auxiliary and Organocatalysis in Phenol Derivatization

The asymmetric synthesis of chiral 2-substituted pyrrolidines, including derivatives of phenol, heavily relies on organocatalysis, where small organic molecules accelerate chemical reactions enantioselectively. The pyrrolidine scaffold itself is a privileged motif in many organocatalysts, most notably derived from the amino acid proline. nih.govbeilstein-journals.org These catalysts operate through the formation of enamine or iminium intermediates, which then react with electrophiles to create new stereocenters with high fidelity. beilstein-journals.orgnih.gov

Organocatalysis has emerged as the third pillar of enantioselective catalysis, alongside metal-complex catalysis and biocatalysis. beilstein-journals.org Proline and its derivatives, such as diarylprolinol silyl ethers, are particularly effective for a wide range of chemical transformations. nih.govnih.gov The development of novel pyrrolidine-based organocatalysts often starts from the "chiral pool," utilizing readily available enantiopure starting materials like (R)-glyceraldehyde. nih.govbeilstein-journals.org The goal is to create catalysts with sterically demanding environments to guide the stereochemical outcome of reactions. beilstein-journals.org For instance, pyrrolidines with bulky substituents at the C2 position can provide the necessary steric hindrance to achieve high levels of enantioselectivity. nih.gov

One common strategy for forming substituted pyrrolidines is the Michael addition of aldehydes or ketones to nitroolefins, a reaction that can be efficiently catalyzed by chiral pyrrolidine derivatives. nih.gov While direct derivatization of phenol can be challenging due to the reactivity of the aromatic ring, organocatalytic methods can be employed to construct the pyrrolidine ring with a latent phenol group. For example, a Michael addition could be performed on a nitroolefin containing a protected phenol moiety, followed by subsequent reactions to form the pyrrolidine ring and deprotection of the phenol.

The effectiveness of these catalysts is often tuned by modifying their structure. For example, the 5-(pyrrolidin-2-yl)tetrazole was developed as a more soluble and sometimes more reactive alternative to proline, proving effective in various asymmetric reactions, including Mannich-type additions and Michael additions. cam.ac.uk

Table 1: Examples of Pyrrolidine-Based Organocatalysts and Their Applications
OrganocatalystReaction TypeKey FeaturesEnantioselectivity (ee)
(S)-ProlineAldol, Mannich, Michael AdditionsReadily available, foundational catalyst. nih.govModerate to High (<90% ee) mdpi.com
Diarylprolinol silyl ethersFunctionalization of aldehydesHighly efficient and selective catalysts. nih.govnih.govUp to >99% ee
5-(Pyrrolidin-2-yl)tetrazoleMannich, Michael AdditionsHigher solubility in non-polar solvents, faster reactions compared to proline. cam.ac.ukHigh
Cinchonidine derived amino-squaramideCascade reaction for substituted pyrrolidinesBifunctional catalyst for high diastereo- and enantioselectivity. rsc.orgHigh

Transition Metal-Catalyzed Coupling Reactions for C-C and C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and they represent a key strategy for synthesizing 2-arylpyrrolidines like this compound. umb.edubiolmolchem.com Reactions such as the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings are central to modern organic synthesis. umb.eduacs.org These reactions typically involve a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination steps. umb.eduacs.org

For the synthesis of this compound, a C-C bond must be formed between the C2 position of the pyrrolidine ring and the C4 position of the phenol ring. A plausible retrosynthetic analysis suggests a coupling reaction between a pyrrolidine-derived nucleophile and a phenol-derived electrophile (or vice versa).

Common Cross-Coupling Strategies:

Negishi Coupling: This involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. acs.org To synthesize the target compound, a (pyrrolidin-2-yl)zinc halide could be coupled with a protected 4-halophenol (e.g., 1-bromo-4-methoxybenzene).

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide, catalyzed by a palladium complex. A protected pyrrolidine-2-boronic acid or ester could be coupled with a protected 4-halophenol.

Buchwald-Hartwig Amination: While the target molecule features a C-C bond between the rings, related analogues with a C-N linkage (4-(pyrrolidin-1-yl)phenol) would be synthesized via this palladium-catalyzed amination reaction, coupling pyrrolidine with a protected 4-halophenol.

These coupling reactions have become indispensable in pharmaceutical and materials chemistry due to their functional group tolerance and broad applicability. biolmolchem.comacs.org The development of highly active catalysts and ligands has enabled these reactions to proceed under mild conditions with high efficiency. umb.edu

Table 2: Overview of Relevant Transition Metal-Catalyzed Cross-Coupling Reactions
Reaction NameCatalyst (Typical)Coupling PartnersBond Formed
Suzuki-Miyaura CouplingPalladium (e.g., Pd(PPh₃)₄)Organoboron compound + Organic HalideC-C
Negishi CouplingPalladium or NickelOrganozinc compound + Organic HalideC-C
Kumada CouplingPalladium or NickelGrignard reagent + Organic HalideC-C umb.edu
Stille CouplingPalladiumOrganotin compound + Organic HalideC-C umb.edu
Buchwald-Hartwig AminationPalladiumAmine + Organic HalideC-N umb.edu

Sustainable and Efficient Synthetic Protocols

In recent years, a strong emphasis has been placed on developing sustainable and efficient chemical processes. Green chemistry principles guide the design of synthetic routes that minimize waste, reduce energy consumption, and use less hazardous substances. chemicaljournals.com For the synthesis of this compound, Microwave-Assisted Organic Synthesis (MAOS) and continuous flow chemistry are two prominent technologies that align with these goals.

Microwave-Assisted Organic Synthesis (MAOS) Applications

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat chemical reactions. This technique often leads to dramatic reductions in reaction times, from hours or days to minutes or seconds. chemicaljournals.com The rapid and uniform heating provided by microwaves can also lead to increased product yields and higher purity by minimizing side reactions. chemicaljournals.comeurekaselect.com

The application of MAOS is widespread and has been successfully used for the formation of C-C, C-N, and C-O bonds, which are crucial for synthesizing complex molecules. researchgate.net In the context of this compound synthesis, MAOS could be applied to several steps:

Ring Formation: Cyclization reactions to form the pyrrolidine ring can be accelerated.

Cross-Coupling: Transition metal-catalyzed coupling reactions often benefit significantly from microwave heating, leading to faster conversions and lower catalyst loadings.

Derivatization: The synthesis of pyrrolidine acetamides and other derivatives has been shown to be highly efficient under microwave irradiation, with reaction times reduced from hours to minutes. mdpi.com

For example, the N-alkylation of a pyrrolidine-fused chlorin was achieved in a much shorter time (4 hours) using microwave heating compared to conventional heating (8 hours). nih.gov This efficiency makes MAOS a preferred technology for rapid reaction optimization and library synthesis in medicinal chemistry. eurekaselect.com

Continuous Flow Chemistry Techniques for Scalable Production

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, particularly for scalability, safety, and process control. jst.org.inalmacgroup.com

Key benefits of flow chemistry include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, which can prevent runaway reactions and improve product selectivity. almacgroup.com

Improved Safety: Hazardous reagents or unstable intermediates can be generated and consumed in situ in small volumes, minimizing risks associated with their handling and accumulation. jst.org.in

Scalability: Production can be scaled up by running the system for longer periods ("scaling out") or by using multiple reactors in parallel ("numbering up"), bypassing the challenges often associated with scaling up batch reactors. almacgroup.com

Integration and Automation: Flow systems allow for the integration of multiple synthetic and purification steps into a single, automated process. jst.org.innih.gov

For the production of this compound, a multi-step synthesis could be telescoped into a continuous sequence. For instance, an organocatalytic reaction to form a key intermediate could be performed in one reactor module, with the output stream flowing directly into a second module for a transition metal-catalyzed cross-coupling reaction. nih.gov The combination of microwave heating with continuous flow (MACOS) has also been demonstrated, for example, in a Heck reaction for the synthesis of a marine natural product, showcasing the potential for synergistic process intensification. nih.gov

Table 3: Comparison of Batch vs. Continuous Flow Synthesis
ParameterBatch ProcessingContinuous Flow Processing
ScalabilityComplex, requires re-optimizationStraightforward (scaling out, numbering up) almacgroup.com
Heat TransferLimited by surface areaHighly efficient, precise control almacgroup.com
SafetyHigher risk with large volumes of hazardous materialsEnhanced safety due to small reactor volumes jst.org.in
Process ControlVariable mixing and temperature gradientsPrecise control over parameters (temp, pressure, time) jst.org.in
Reaction TimeOften longerCan be significantly reduced nih.gov

An article on the advanced spectroscopic characterization and structural elucidation of this compound, as requested, cannot be generated. A thorough search of publicly available scientific databases and literature has revealed a lack of detailed, published experimental data for this specific compound across the required analytical techniques.

The search for ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), FT-IR, Raman, UV-Vis, high-resolution mass spectrometry, and single-crystal X-ray diffraction data for this compound did not yield the specific spectra, data tables, or detailed research findings necessary to construct the requested scientific article. Chemical databases such as PubChem explicitly state that no literature data is available for this compound uni.lu. While information exists for related structures, isomers such as 4-(pyrrolidin-1-yl)phenol, or the parent molecules of phenol and pyrrolidine, this information is not applicable to the specific molecule and would not meet the stringent requirements of the prompt.

Therefore, to ensure scientific accuracy and avoid the fabrication of data, the article cannot be written.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.com DFT methods, such as those employing the B3LYP hybrid functional with basis sets like 6-311G+(d,p) or 6-311++G(d,p), are commonly used to calculate a wide range of molecular properties for organic compounds, including those with phenol (B47542) and pyrrolidine (B122466) moieties. aksaray.edu.tr

Before any properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometric optimization, involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. redalyc.org For a flexible molecule like 4-(Pyrrolidin-2-yl)phenol, which contains a non-planar pyrrolidine ring and a rotatable bond connecting it to the phenol group, a thorough conformational analysis is critical.

The pyrrolidine ring is known to adopt two primary puckered conformations, often described as "up" and "down" or Cγ-exo and Cγ-endo envelope conformers. nih.gov The relative stability of these puckers can be influenced by substituents. nih.gov Furthermore, rotation around the C-C bond linking the two rings gives rise to different spatial arrangements (conformers). A rigorous conformational search would identify all stable conformers and their relative energies, typically calculated using Boltzmann statistics to determine their population at a given temperature. researchgate.net The conformer with the lowest energy is considered the ground state geometry and is used for subsequent calculations.

Table 1: Representative Calculated Geometric Parameters for a DFT-Optimized Structure (Note: The following data is illustrative of typical DFT calculation outputs for similar organic molecules, as specific values for this compound are not available in the cited literature.)

Parameter Description Typical Calculated Value
Bond Length (C-O) Length of the Carbon-Oxygen bond in the phenol ring ~ 1.37 Å
Bond Length (C-N) Length of a Carbon-Nitrogen bond in the pyrrolidine ring ~ 1.47 Å
Bond Angle (C-C-O) Angle involving the hydroxyl group on the phenol ring ~ 119°

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.netrjpn.org The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity, polarizability, and kinetic stability. nih.govnih.gov A small energy gap suggests that the molecule is more reactive and can be easily polarized. researchgate.net

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. wolfram.com It is used to predict sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are favorable for nucleophilic attack. chemrxiv.orgyoutube.com For this compound, the MEP map would likely show a negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyrrolidine ring, indicating these as primary sites for electrophilic interaction.

Table 2: Calculated Frontier Orbital Energies and Related Parameters (Note: These values are representative for similar aromatic amines and phenols and are intended for illustrative purposes.)

Parameter Symbol Definition Typical Value Range (eV)
HOMO Energy EHOMO Energy of the Highest Occupied Molecular Orbital -5.0 to -6.5
LUMO Energy ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.0 to -2.5

DFT calculations are a powerful tool for predicting spectroscopic data, which can then be used to validate or interpret experimental results.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.govnih.gov Comparing the predicted spectrum of a proposed structure with the experimental one is a standard method for structure elucidation and assignment confirmation. researchgate.net

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. The resulting theoretical infrared (IR) spectrum, showing the frequencies and intensities of vibrational modes, can be compared with experimental FT-IR data. researchgate.netnih.gov This comparison helps in assigning specific absorption bands to the corresponding molecular vibrations.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths. mdpi.com These calculations predict the maximum absorption wavelengths (λmax) of the molecule's UV-Vis spectrum, which correspond to electronic transitions, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. nih.govresearchgate.net

Quantum Chemical Methods for Reactivity and Stability Assessments

Building on the HOMO-LUMO energies, a set of global reactivity descriptors can be calculated to quantify a molecule's reactivity and stability. mdpi.comsemanticscholar.org These descriptors, derived from conceptual DFT, include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), and global electrophilicity index (ω). researchgate.net

Hardness (η) is a measure of resistance to charge transfer. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net

Electronegativity (χ) describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω) quantifies the energy lowering of a molecule when it accepts electrons from the environment, indicating its propensity to act as an electrophile.

These parameters provide a quantitative framework for comparing the reactivity of different molecules and understanding their chemical behavior in reactions. rjpn.org

Molecular Docking Studies for Hypothetical Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), such as a protein or enzyme. nih.govmdpi.com This method is fundamental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action. nih.gov

For this compound, docking studies could be used to hypothetically screen its interaction against various biological targets. The process involves generating multiple conformations of the ligand and placing them within the active site of the receptor. google.com A scoring function then estimates the binding energy for each pose, with lower binding energies typically indicating a more favorable interaction. The analysis of the best-scoring pose can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Non-Linear Optical (NLO) Properties Theoretical Studies

Molecules with large delocalized π-electron systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. researchgate.net Computational methods can predict these properties by calculating the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. biointerfaceresearch.com

DFT calculations, often using functionals like B3LYP, are employed to compute these NLO parameters. semanticscholar.orgresearchgate.net For a molecule like this compound, the presence of the electron-rich phenol ring and the pyrrolidine group could lead to intramolecular charge transfer upon excitation, a key feature for NLO activity. Theoretical studies would focus on quantifying the hyperpolarizability tensors to assess its potential as an NLO material.

Table 3: List of Compounds Mentioned

Compound Name
This compound

Structure Activity Relationship Sar Studies and Mechanistic Insights

Design Principles for Modifying the Pyrrolidinyl-Phenol Scaffold

Modification of the pyrrolidinyl-phenol scaffold is guided by several key principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. The pyrrolidine (B122466) ring, a saturated nitrogen heterocycle, provides a non-planar structure that contributes to the three-dimensional shape of a molecule. nih.govresearchgate.net This non-planarity, along with the potential for introducing stereocenters, allows for precise spatial orientation of substituents to optimize interactions with biological targets. researchgate.net

Key modifiable positions on the 4-(Pyrrolidin-2-yl)phenol scaffold include:

The Pyrrolidine Nitrogen: The secondary amine in the pyrrolidine ring is basic and can be substituted to alter a compound's physicochemical properties, such as pKa and lipophilicity, or to introduce new interactions with a biological target. nih.gov

The Pyrrolidine Ring Carbons: Substitution at positions C3, C4, and C5 of the pyrrolidine ring can influence the ring's conformation (puckering) and introduce additional functional groups for targeted interactions. nih.gov

The Phenolic Hydroxyl Group: The hydroxyl group is a key hydrogen bond donor and can also act as an acceptor. Its acidity can be modulated by substituents on the aromatic ring. It can also be converted to an ether or ester to act as a prodrug or to alter binding properties.

The Phenol (B47542) Ring: The aromatic ring can be substituted at various positions to modulate electronic properties, steric bulk, and lipophilicity, thereby influencing binding affinity and selectivity.

Systematic modifications at these positions allow for a comprehensive exploration of the chemical space around the scaffold to identify derivatives with improved biological profiles. nih.govnih.gov

The relative positioning of the pyrrolidine and phenol rings, as well as the placement of additional substituents, profoundly impacts the bioactivity of these compounds.

Substituent Effects: The nature and position of substituents on either the pyrrolidine or phenol ring can fine-tune the biological activity.

On the Phenol Ring: Electron-withdrawing or electron-donating groups on the phenol ring can alter the pKa of the hydroxyl group, affecting its hydrogen bonding strength. nih.gov Steric bulk can also be used to probe the size and shape of a binding pocket or to control the orientation of the molecule within the active site.

On the Pyrrolidine Ring: Substituents on the pyrrolidine ring can have significant stereoelectronic effects. For example, electronegative substituents at the C-4 position can influence the puckering of the ring, which in turn affects the spatial disposition of other groups attached to the ring. nih.gov As demonstrated in studies on G-protein coupled receptor 40 (GRP40) agonists, a cis-4-CF3 substituent on a pyrrolidine scaffold was found to favor a pseudo-axial conformation of a group at the C-2 position, which was crucial for its agonist activity. nih.gov

The table below summarizes the potential impact of substitutions on the bioactivity profile of the pyrrolidinyl-phenol scaffold.

Modification SiteType of SubstituentPotential Effect on BioactivityRationale
Phenol RingElectron-Withdrawing Group (e.g., -NO₂)Altered binding affinityIncreases acidity of phenolic -OH, modifying H-bond donor strength.
Phenol RingElectron-Donating Group (e.g., -OCH₃)Altered binding affinityDecreases acidity of phenolic -OH; can also introduce new H-bond acceptor sites.
Phenol RingBulky Group (e.g., -tBu)Increased or decreased affinity/selectivityCan provide favorable van der Waals interactions or cause steric hindrance in the binding pocket.
Pyrrolidine Ring (e.g., C4)FluorineModified ring conformation and metabolic stabilityInductive and stereoelectronic factors influence the puckering of the pyrrolidine ring. nih.govresearchgate.net
Pyrrolidine NitrogenAlkylation (e.g., -CH₃)Altered basicity and receptor interactionChanges the pyrrolidine from a secondary to a tertiary amine, affecting its role as an H-bond donor and its pKa. nih.gov

Stereochemistry is a critical factor in the pharmacological activity of chiral drugs, as biological targets like enzymes and receptors are themselves chiral. nih.govijirset.com The two enantiomers of a chiral drug can exhibit significant differences in their potency, efficacy, metabolism, and toxicity. nih.govijpsjournal.com

The this compound molecule possesses a stereocenter at the C-2 position of the pyrrolidine ring, meaning it exists as a pair of enantiomers: (R)-4-(Pyrrolidin-2-yl)phenol and (S)-4-(Pyrrolidin-2-yl)phenol. The spatial arrangement of the phenol group relative to the rest of the pyrrolidine ring is different in each enantiomer. This difference in three-dimensional structure dictates how each molecule can interact with its biological target. nih.gov

Often, one enantiomer (the eutomer) is responsible for the desired pharmacological activity, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. nih.gov For example, in the anticoagulant warfarin, the (S)-enantiomer is 3-5 times more potent than the (R)-enantiomer. ijirset.com The differential activity arises because the precise 3D fit between a ligand and its binding site is necessary for optimal interaction, such as forming hydrogen bonds, electrostatic interactions, or van der Waals forces. nih.gov

Therefore, the synthesis and pharmacological evaluation of individual enantiomers of this compound derivatives are essential steps in drug development. researchgate.net The different spatial orientation of substituents in different stereoisomers can lead to distinct biological profiles due to varied binding modes with enantioselective proteins. nih.govresearchgate.net

Stereochemical AspectSignificance in Pharmacological Efficacy
Enantiomers (R vs. S)The two enantiomers can have different binding affinities and efficacies at a chiral receptor or enzyme active site. One may be a potent agonist/inhibitor (eutomer) while the other is weak or inactive (distomer). nih.gov
DiastereomersIf additional chiral centers are introduced onto the scaffold, the resulting diastereomers will have different physical properties and distinct 3D shapes, leading to significantly different biological activities.
Conformational ControlThe stereochemistry of substituents can control the preferred conformation (puckering) of the pyrrolidine ring, which in turn orients other substituents for optimal target interaction. nih.gov

Investigating Molecular Interactions with Biological Targets

The biological effects of this compound derivatives are mediated by their molecular interactions with specific biological targets, primarily proteins such as enzymes and receptors. The phenol moiety, with its hydroxyl group, is a classic hydrogen bond donor and acceptor, capable of forming strong interactions with polar residues like serine, threonine, or glutamic acid in a protein's binding site. mdpi.com The aromatic ring can participate in π-π stacking or hydrophobic interactions. The pyrrolidine nitrogen, typically protonated at physiological pH, can form crucial ionic bonds or hydrogen bonds with acidic residues like aspartic acid or glutamic acid.

Derivatives of the pyrrolidinyl-phenol scaffold can act as enzyme inhibitors through various mechanisms. omicsonline.org Enzyme inhibition is a process where a molecule, the inhibitor, binds to an enzyme and decreases its activity. omicsonline.org This inhibition can be reversible or irreversible.

Reversible Inhibition: This is characterized by non-covalent binding and can be classified as:

Competitive: The inhibitor resembles the substrate and binds to the active site, preventing the substrate from binding.

Non-competitive: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's efficiency.

Uncompetitive: The inhibitor binds only to the enzyme-substrate complex.

Irreversible Inhibition: The inhibitor forms a stable, often covalent, bond with the enzyme, permanently inactivating it. omicsonline.org

The pyrrolidinyl-phenol scaffold is also prevalent in compounds designed to interact with various receptors. The binding affinity, typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), measures the strength of the interaction between the ligand and the receptor.

Studies have shown that pyrrolidine-containing molecules can exhibit high affinity for a range of receptors. For example, certain derivatives have demonstrated excellent binding affinity to the CXCR4 receptor, a key target in immunology and cancer research. nih.gov Similarly, other pyrrolidine derivatives have been explored as ligands for muscarinic receptors, which are involved in various functions of the central and peripheral nervous systems. researchgate.net In silico studies of ifenprodil analogues, which contain a phenol group, have investigated their binding affinities as antagonists of the GluN1/GluN2B subunit of the NMDA receptor, a target for neurological disorders. researchgate.net

The specific interactions driving these affinities depend on the target. The phenol group might anchor the ligand in a specific sub-pocket via a hydrogen bond, while the pyrrolidine moiety could extend into another region to form ionic or hydrophobic interactions, leading to either agonistic (activating) or antagonistic (blocking) effects.

Ligand Design and Optimization Strategies

The design of novel ligands based on the this compound scaffold involves a multi-faceted optimization process. The initial goal is often to improve potency and selectivity for the desired biological target while minimizing off-target effects.

Key strategies include:

Structure-Based Design: If the 3D structure of the target protein is known, computational tools like molecular docking can be used to predict how different derivatives of the scaffold will bind. This allows for the rational design of modifications that enhance favorable interactions (e.g., adding a group to form a new hydrogen bond) or remove unfavorable ones (e.g., reducing steric clash). nih.govresearchgate.net

Pharmacophore Hybridization: This strategy involves combining the key structural features (pharmacophores) of two or more known active molecules. For example, one might hybridize the pyrrolidinyl-phenol scaffold with a fragment from another known inhibitor of the target enzyme to create a novel molecule with potentially synergistic or enhanced activity. researchgate.net

Scaffold Hopping: This involves replacing the core pyrrolidinyl-phenol structure with a different, isosteric scaffold that maintains the crucial 3D arrangement of key interaction points but possesses different physicochemical properties. This can be used to escape patent limitations or improve properties like solubility or metabolic stability.

Stereochemical Optimization: As discussed, synthesizing and testing pure enantiomers is a critical optimization step. Once the more active enantiomer (the eutomer) is identified, further design efforts can focus exclusively on that stereochemical series. ijirset.com

Through iterative cycles of design, synthesis, and biological testing, guided by SAR data, initial hits based on the this compound scaffold can be optimized into potent and selective lead compounds for further development. mdpi.com

Bioisosteric Replacements in Pyrrolidine-Phenol Derivatives

Bioisosterism is a fundamental strategy in medicinal chemistry used for the rational design and modification of bioactive molecules. researchgate.netufrj.br It involves the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties, with the goal of enhancing desired pharmacological activities or optimizing pharmacokinetic profiles. researchgate.netscispace.com In the context of pyrrolidine-phenol derivatives, bioisosteric replacements can be applied to both the pyrrolidine ring and the phenol moiety to explore the structure-activity relationship (SAR) and develop novel analogs with improved properties.

The pyrrolidine ring is a key structural component in many pharmacologically active compounds. researchgate.net Its replacement with other heterocyclic or acyclic moieties can significantly impact biological activity. For instance, dialkylamino groups have been suggested as potential bioisosteric replacements for the pyrrolidine ring. researchgate.net Similarly, other five- or six-membered nitrogen-containing heterocycles could be explored as substitutes to probe the importance of ring size, conformation, and basicity for target interaction.

The phenolic hydroxyl group is a critical feature, often acting as a hydrogen bond donor and/or acceptor. Non-classical bioisosteric replacement of the phenol group is a common strategy to improve metabolic stability and other physicochemical properties. ufrj.br For example, the phenolic hydroxyl can be replaced with groups like an arylsulfonamide or a difluoromethyl (CF2H) group, the latter of which can mimic the hydrogen bond donating capability of a phenol. ufrj.brcambridgemedchemconsulting.com Furthermore, a well-established bioisosteric relationship exists between the phenol and pyridine rings, where the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, similar to the hydroxyl oxygen of the phenol. researchgate.net

These modifications, summarized in the table below, allow medicinal chemists to systematically alter the molecule's properties, including lipophilicity, pKa, and hydrogen bonding capacity, which in turn influences the compound's interaction with its biological target. scispace.com

Original MoietyPotential Bioisosteric ReplacementRationale for Replacement
Pyrrolidine RingDialkylamino GroupMaintains basic nitrogen functionality in a more flexible acyclic form. researchgate.net
Pyrrolidine RingPiperidine RingInvestigates the effect of a larger, six-membered ring on binding and conformation.
Phenol (-OH group)Arylsulfonamide (-NHSO₂Ar)Acts as a hydrogen bond donor with different electronic and acidic properties. ufrj.br
Phenol (-OH group)Difluoromethyl (-CF₂H)Can serve as a similar hydrogen bond donor with altered lipophilicity and metabolic stability. cambridgemedchemconsulting.com
Phenol MoietyPyridine MoietyKnown bioisosteric pair; explores the impact of replacing a hydrogen bond donor with an acceptor. researchgate.net

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful computational technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. nih.gov This model serves as a 3D query for virtual screening, a process that rapidly searches large databases of chemical compounds to identify novel molecules that match the pharmacophore and are therefore likely to be active. researchgate.netfip.org

For a molecule like this compound, a pharmacophore model can be constructed based on its key structural features. The model would typically include:

A Hydrogen Bond Donor (HBD): Represented by the hydroxyl group of the phenol.

A Hydrogen Bond Acceptor (HBA): Also represented by the oxygen of the phenolic hydroxyl group. The nitrogen atom in the pyrrolidine ring could also act as an acceptor depending on its protonation state.

An Aromatic Ring (AR): The phenyl ring, which can engage in π-π stacking interactions with aromatic amino acid residues in a target's binding site. nih.gov

A Hydrophobic (HY) feature: Associated with the aliphatic pyrrolidine ring and the aromatic phenyl ring.

A Positive Ionizable (PI) feature: The pyrrolidine nitrogen is basic and can be protonated at physiological pH, allowing for potential ionic interactions.

Once a pharmacophore model is developed and validated, it can be used to screen vast virtual libraries containing millions to billions of compounds. nih.govbiorxiv.org This process acts as a filter, significantly reducing the number of molecules that need to be synthesized and tested experimentally. researchgate.net The hits identified from the virtual screen are then typically subjected to further computational analysis, such as molecular docking, to predict their binding mode and affinity for the target protein before being prioritized for chemical synthesis and biological evaluation. nih.gov

The table below outlines the key features that would constitute a pharmacophore model for pyrrolidine-phenol derivatives.

Pharmacophoric FeatureCorresponding Chemical GroupPotential Interaction Type
Hydrogen Bond Donor (HBD)Phenolic Hydroxyl (-OH)Donates a hydrogen bond to an acceptor group on the target.
Hydrogen Bond Acceptor (HBA)Phenolic Oxygen, Pyrrolidine NitrogenAccepts a hydrogen bond from a donor group on the target.
Aromatic Ring (AR)Phenyl Ringπ-π stacking or hydrophobic interactions. nih.gov
Hydrophobic (HY)Pyrrolidine Ring, Phenyl RingVan der Waals or hydrophobic interactions.
Positive Ionizable (PI)Pyrrolidine NitrogenIonic or salt-bridge interactions when protonated.

Applications in Medicinal Chemistry Research and Chemical Biology

"4-(Pyrrolidin-2-yl)phenol" as a Privileged Scaffold for Drug Discovery

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity, making it a valuable starting point for drug discovery. The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is widely recognized as such a scaffold. nih.govnih.gov Its prevalence in FDA-approved drugs underscores its importance in pharmaceutical sciences. nih.gov The this compound motif combines the key features of the pyrrolidine ring with a phenol (B47542) group, which is also a common functionality in bioactive compounds, capable of forming crucial hydrogen bonds with biological targets. nih.gov

The utility of the pyrrolidinyl-phenol scaffold is enhanced by several key attributes:

Three-Dimensional Complexity : The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, which is critical for effective interaction with complex biological targets like proteins and enzymes. nih.gov

Stereochemical Diversity : The pyrrolidine ring in this compound contains a stereocenter at the C2 position. This chirality is fundamental, as different stereoisomers of a drug candidate can exhibit vastly different biological profiles and binding modes to enantioselective proteins. researchgate.net

Synthetic Tractability : Both the pyrrolidinyl nitrogen and the phenolic hydroxyl group serve as convenient handles for chemical modification, allowing for the systematic synthesis of derivative libraries. nih.govnih.gov

These features make the this compound core an attractive starting point for developing novel therapeutic agents across various disease areas, including cancer, central nervous system disorders, and infectious diseases. nih.gov

In drug discovery, a "lead compound" is a molecule that shows promising biological activity and serves as the starting point for optimization. The process of identifying and refining these leads is a cornerstone of medicinal chemistry. The this compound scaffold can be instrumental in this process.

Libraries of compounds based on this scaffold can be screened against various biological targets to identify initial "hits." Once a hit is identified, lead optimization begins. This iterative process involves chemically modifying the lead compound to improve its pharmacological properties, such as potency, selectivity, and metabolic stability.

Key strategies in the optimization of leads derived from the this compound scaffold include:

Modification of the Pyrrolidine Ring : Substituents can be introduced at various positions on the pyrrolidine ring to modulate its conformation and basicity, thereby influencing its interaction with the target. nih.gov

Modification of the Phenol Group : The phenolic hydroxyl can be alkylated, acylated, or used as a point of attachment for other functional groups to enhance binding affinity or alter pharmacokinetic properties.

Aromatic Ring Substitution : Introducing substituents onto the phenyl ring can modulate electronic properties and provide additional points of interaction with the biological target.

This optimization process is guided by structure-activity relationship (SAR) studies, which correlate changes in molecular structure with changes in biological activity. researchgate.net

Scaffold derivatization is a key strategy in lead optimization aimed at fine-tuning the properties of a drug candidate. For the this compound core, derivatization can be systematically applied to both the pyrrolidine and phenol moieties to achieve desired therapeutic profiles. nih.gov

Table 6.1: Potential Derivatization Strategies for the this compound Scaffold

Moiety to be Derivatized Type of Modification Potential Impact
Pyrrolidine Nitrogen Acylation, Alkylation, Sulfonylation Modulate basicity, introduce new binding interactions, alter solubility.
Pyrrolidine Ring (Carbon) Introduction of substituents (e.g., alkyl, fluoro) Control ring puckering, enhance metabolic stability, improve binding affinity.
Phenolic Hydroxyl Etherification, Esterification Serve as a prodrug, improve oral bioavailability, block metabolic pathways.

| Aromatic Ring | Halogenation, Alkylation, Nitration | Modify electronic properties, introduce new contact points with the target. |

For instance, derivatization of the pyrrolidine nitrogen can significantly impact the compound's basicity and its ability to form ionic interactions. Similarly, strategic substitution on the phenyl ring can enhance selectivity for a specific receptor subtype by exploiting subtle differences in the binding pockets. The ultimate goal is to develop a compound with high potency against the intended target and minimal activity against other targets, thereby reducing the potential for side effects.

Development of Chemical Probes and Research Tools

Beyond its direct application in drug discovery, the this compound scaffold is a valuable platform for constructing chemical probes. These specialized molecules are designed to study biological systems, visualize cellular processes, and identify new drug targets.

Fluorescent probes are indispensable tools in chemical biology for imaging and sensing in living systems. rsc.org The pyrrolidinyl-phenol motif can be incorporated into fluorescent probes where its binding to a specific biological target modulates the fluorescence signal. The design of such probes typically involves conjugating the scaffold to a fluorophore. nih.gov

The phenol group, in particular, can be a key component in the probe's mechanism. Its protonation state, which can be influenced by the local microenvironment or binding events, can affect the photophysical properties of an attached fluorophore. nih.gov For example, a probe could be designed where the binding of a this compound derivative to its target protein alters the pKa of the phenol, leading to a change in fluorescence intensity or wavelength. While specific examples incorporating the exact this compound structure are not extensively documented, the principle has been demonstrated with related structures, such as pyrrolidinyl-PNA probes labeled with styryl dyes for detecting mutations in DNA. rsc.org

Paramagnetic probes are used in advanced spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) to obtain structural and dynamic information about biological macromolecules. nih.gov These probes contain an unpaired electron, often in the form of a stable nitroxide radical or a metal ion. researchgate.net

The this compound scaffold can serve as a targeting moiety to deliver a paramagnetic center to a specific location within a biological system. A common strategy is to attach a nitroxide-containing group, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), to the scaffold. The derivatization could occur at the pyrrolidine nitrogen or the phenol oxygen. Once the probe binds to its target, the paramagnetic center induces changes in the NMR or EPR signals of nearby atoms, providing valuable distance and conformational information. nih.gov

Understanding how a drug candidate is absorbed, distributed, metabolized, and excreted (ADME) is crucial for its development. This often requires highly sensitive analytical methods to detect and quantify the drug and its metabolites in complex biological matrices like plasma and urine. researchgate.net

The this compound structure contains functional groups—the secondary amine of the pyrrolidine and the hydroxyl of the phenol—that can be readily derivatized to improve their detectability by analytical techniques such as mass spectrometry (MS). nih.gov

Table 6.2: Derivatization Reagents for Analytical Enhancement of the Pyrrolidinyl-Phenol Motif

Functional Group Derivatizing Agent Analytical Advantage
Phenol (-OH) Dansyl Chloride Introduces a fluorescent tag for fluorescence detection and a readily ionizable group for MS. mdpi.com
Phenol (-OH) 2-Sulfobenzoic Anhydride (B1165640) Adds a sulfonic acid group, improving ionization efficiency in negative-ion mode MS. nih.gov

Chemical derivatization can enhance ionization efficiency, which is critical for achieving low detection limits in LC-MS based metabolite profiling. nih.gov For example, reacting the phenol group with dansyl chloride not only improves chromatographic behavior but also significantly increases the response in mass spectrometry. Such strategies are vital for building a comprehensive profile of a drug's metabolic fate, identifying potential "soft spots" in the molecule that are prone to metabolism, and guiding further optimization efforts. researchgate.net

Role as Advanced Synthetic Intermediates in Complex Molecule Synthesis

The compound this compound serves as a valuable and versatile building block in the synthesis of more complex molecular architectures. Its bifunctional nature, possessing both a nucleophilic secondary amine within the pyrrolidine ring and a reactive phenol group, allows for a variety of chemical transformations. This dual reactivity makes it an attractive starting material for the construction of intricate heterocyclic, macrocyclic, and polycyclic systems, which are often scaffolds for biologically active molecules.

Building Blocks for Heterocyclic Compound Synthesis

The structural motif of this compound, featuring a 2-substituted pyrrolidine ring attached to a phenyl group, is a key component in a multitude of heterocyclic compounds. The pyrrolidine ring is a prevalent core structure in many biologically active natural products and medicinal molecules. nih.govnih.gov Synthetic methods to access and elaborate on pyrrolidine skeletons are of great importance for drug discovery. nih.gov

The presence of the secondary amine in the pyrrolidine ring of this compound allows for its incorporation into larger heterocyclic systems through various synthetic strategies. For instance, it can undergo condensation reactions with dicarbonyl compounds or their equivalents to form fused heterocyclic systems. Additionally, the nitrogen atom can participate in cyclization reactions to form bicyclic or polycyclic alkaloids. mdpi.com

One common approach to synthesizing pyrrolidine-containing heterocycles is through [3+2] cycloaddition reactions of azomethine ylides with alkenes or alkynes. nih.gov While this method is typically used to construct the pyrrolidine ring itself, existing pyrrolidine derivatives like this compound can be functionalized and then subjected to further cyclization reactions to build additional heterocyclic rings.

The phenolic hydroxyl group adds another layer of synthetic utility. It can be alkylated or acylated to introduce linkers that can then participate in intramolecular cyclizations. For example, alkylation with a bifunctional reagent could set the stage for a ring-closing reaction with the pyrrolidine nitrogen, leading to the formation of a new heterocyclic ring fused or bridged to the initial structure.

Starting MaterialReagent/Reaction TypeResulting Heterocyclic SystemPotential Application
This compoundDicarbonyl compounds (e.g., 1,3-diketones)Fused pyrimidines or diazepinesMedicinal Chemistry Scaffolds
This compoundα,β-Unsaturated ketonesMichael addition followed by cyclization to form fused piperidinesAlkaloid Synthesis
O-Alkylated this compoundIntramolecular aminationBridged or fused bicyclic ethersBioactive Molecule Synthesis

Precursors for Macrocyclic and Polycyclic Systems

The synthesis of macrocycles and polycyclic compounds is a significant area of research, particularly in the development of new therapeutics. Pyrrolidine derivatives are frequently incorporated into these complex structures to impart specific conformational constraints and biological activities. mdpi.com

Macrocyclic Synthesis:

Macrocycles are large ring structures that are prevalent in many natural products with potent biological activities. The synthesis of macrocycles often involves the cyclization of a linear precursor. This compound can be elaborated into such a linear precursor, with the pyrrolidine nitrogen and the phenolic oxygen serving as reactive sites for cyclization.

For example, the phenolic hydroxyl group can be used as a nucleophile in ring-closing metathesis (RCM) or macrolactonization reactions. The pyrrolidine nitrogen can participate in macrolactamization. By attaching appropriate chains to both the nitrogen and the oxygen of this compound, a precursor can be designed that, upon cyclization, yields a macrocycle containing the this compound moiety as part of its ring structure. The synthesis of 20-membered macrocyclic pseudo-natural products has been demonstrated to incorporate pyrrolidine fragments through 1,3-dipolar cycloadditions of in situ formed azomethine ylides. nih.gov

Polycyclic Synthesis:

Polycyclic systems, which contain multiple fused or bridged rings, are another important class of molecules in medicinal chemistry. The rigid frameworks of polycyclic compounds can lead to high-affinity interactions with biological targets. The 2-arylpyrrolidine scaffold of this compound is a common feature in a variety of biologically active polycyclic molecules. researchgate.net

Starting from this compound, polycyclic structures can be accessed through intramolecular reactions. For instance, the Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone, is a powerful method for constructing isoquinoline and β-carboline ring systems. researchgate.net By appropriate functionalization of the pyrrolidine nitrogen in this compound to introduce an ethylamine moiety, an intramolecular Pictet-Spengler reaction could be initiated to form a new fused ring.

Furthermore, cascade reactions involving [3+2] cycloadditions can be employed to construct complex polycyclic scaffolds containing pyrrolidine rings. mdpi.com While these methods often build the pyrrolidine ring as part of the cascade, the principle can be adapted to use a pre-existing pyrrolidine derivative like this compound as a starting point for further annulations.

Precursor derived from this compoundCyclization StrategyResulting SystemPotential Application
Di-functionalized linear precursorRing-Closing Metathesis (RCM)Pyrrolidine-containing macrocycleDrug Discovery
N-aminoethyl functionalized derivativeIntramolecular Pictet-SpenglerFused polycyclic alkaloid-like structureNatural Product Synthesis
Functionalized for intramolecular cycloaddition[3+2] CycloadditionSpiro- or fused-polycyclic systemAsymmetric Catalysis

Q & A

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of 4-(Pyrrolidin-2-yl)phenol, and what parameters critically influence reaction efficiency?

The synthesis of this compound can be achieved via electrophilic aromatic substitution or transition-metal-catalyzed coupling. Friedel-Crafts alkylation using pyrrolidine derivatives and phenol under acidic conditions (e.g., FeCl₃ or AlCl₃) is a viable route. Key parameters include:

  • Temperature control (45–60°C) to minimize side reactions.
  • Molar ratio optimization (1:1.2 phenol to pyrrolidine precursor).
  • Reaction time (6–8 hours) for yields >70%. Purification via silica gel column chromatography (ethyl acetate/hexane gradient) removes unreacted materials .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

  • NMR Spectroscopy : Assign aromatic protons (δ 6.8–7.2 ppm) and pyrrolidine protons (δ 1.8–3.5 ppm) in DMSO-d₆ or CDCl₃. HSQC/HMBC correlations resolve tautomeric ambiguities .
  • X-ray Crystallography : Use SHELXL for refinement. For example, a 0.5 × 0.3 × 0.1 mm³ crystal diffracted at 293 K with MoKα radiation (λ = 0.71073 Å) yields R-factor <0.06 .

Q. What safety protocols should be followed when handling this compound given limited toxicity data?

  • Use fume hoods, nitrile gloves, and PPE.
  • Refer to analogous phenolic compounds (e.g., 4-cumylphenol) for hazard extrapolation.
  • Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to establish preliminary safety thresholds .

Advanced Research Questions

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting points) of this compound across studies?

  • Standardize measurement conditions: Differential Scanning Calorimetry (DSC) at 10°C/min under N₂.
  • Compare with structurally similar phenols (e.g., 4-(2,6-dimethylphenyl)phenol, mp 45–48°C ).
  • Use High-Throughput Screening (HTS) to assess polymorphic forms under varied solvents and temperatures .

Q. What computational strategies predict the reactivity of this compound in electrophilic substitution reactions?

  • DFT Calculations : B3LYP/6-311+G(d,p) optimizes geometry and calculates Fukui indices to identify reactive sites (e.g., para-position to hydroxyl group).
  • MD Simulations : Solvent effects (e.g., DMSO vs. H₂O) on reaction kinetics can be modeled using GROMACS .

Q. How can researchers elucidate metabolic stability in vitro when experimental data is limited?

  • Hepatic Microsome Assays : Incubate with rat liver microsomes (1 mg/mL protein) and NADPH (1 mM) at 37°C. Monitor degradation via LC-MS/MS over 60 minutes.
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to identify metabolic pathways .

Q. What strategies resolve contradictions in reported spectral data (e.g., NMR shifts)?

  • Replicate solvent conditions (e.g., DMSO-d₆ vs. CDCl₃ alters proton exchange rates).
  • Validate with DFT-calculated NMR shifts (B3LYP/6-311+G(d,p)) and cross-reference databases like NMRShiftDB .

Methodological Considerations

  • Data Collection : Follow the High Production Volume (HPV) Chemical Program guidelines for systematic literature reviews .
  • Crystallography : SHELX suites enable robust refinement; disordered residues are resolved using PART and ISOR commands .
  • Toxicity Extrapolation : Leverage QSAR models (e.g., OECD Toolbox) to predict ecotoxicity endpoints when experimental data is absent .

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